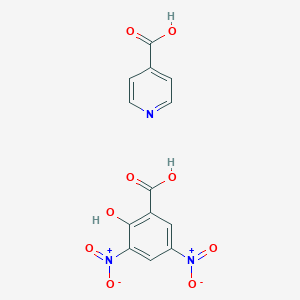![molecular formula C18H23N3O3 B12588982 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]- CAS No. 648420-43-3](/img/structure/B12588982.png)
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxy group and a morpholine ring attached via a propyl chain. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydrolysis.
Attachment of the Propyl Chain: The 3-(4-morpholinyl)propyl group is synthesized separately and then attached to the naphthalene derivative through a nucleophilic substitution reaction.
Formation of the Urea Derivative: The final step involves the reaction of the substituted naphthalene with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” involves its interaction with specific molecular targets and pathways. The hydroxy group on the naphthalene ring can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-piperidinyl)propyl]-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-pyrrolidinyl)propyl]-
Uniqueness
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
648420-43-3 |
|---|---|
Formule moléculaire |
C18H23N3O3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(7-hydroxynaphthalen-1-yl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C18H23N3O3/c22-15-6-5-14-3-1-4-17(16(14)13-15)20-18(23)19-7-2-8-21-9-11-24-12-10-21/h1,3-6,13,22H,2,7-12H2,(H2,19,20,23) |
Clé InChI |
BUPNZTFNHFGKKT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



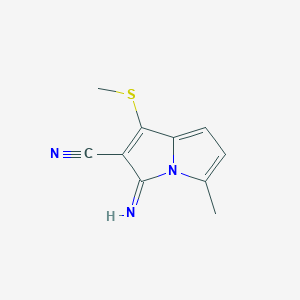
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)
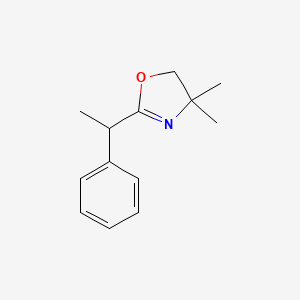
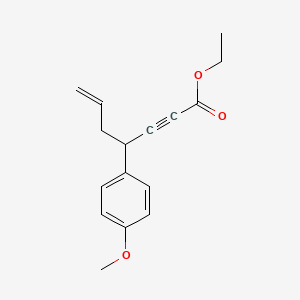
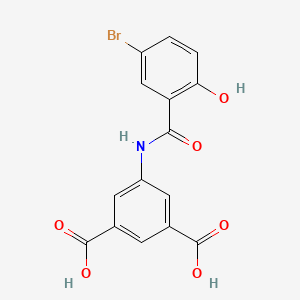
![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
